7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties
Mode of Action
Based on the known actions of similar compounds, it may interact with its targets to inhibit the production of nitric oxide (no) and tumor necrosis factor-α (tnf-α) in lps-stimulated human microglia cells . This suggests that the compound may act as an inhibitor of these inflammatory mediators.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. Subsequent functionalization steps introduce the methyl, methylthio, and carboxamide groups under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and temperature control to facilitate the reactions efficiently. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the pyrido[1,2-a]pyrimidine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown promise in biological assays, indicating potential as a bioactive molecule with applications in drug discovery.
Medicine: Preliminary studies suggest that it may have therapeutic potential, particularly in the treatment of certain diseases due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]pyrimidine derivatives with different substituents. Examples include:
- 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxamide
- 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-5-carboxamide
Uniqueness
The uniqueness of 7-methyl-N-(2-(methylthio)phenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
7-methyl-N-(2-methylsulfanylphenyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11-7-8-15-18-9-12(17(22)20(15)10-11)16(21)19-13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVRDHORTXZHLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC=C(C2=O)C(=O)NC3=CC=CC=C3SC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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